molecular formula C12H20O2 B14138783 (1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate CAS No. 69651-95-2

(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate

Cat. No.: B14138783
CAS No.: 69651-95-2
M. Wt: 196.29 g/mol
InChI Key: JUWUWIGZUVEFQB-FOGDFJRCSA-N
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Description

(1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes an acetyloxy group and three methyl groups attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.

    Methylation: The methyl groups are introduced via alkylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetyloxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, replacing it with other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

(1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar bicyclic structure but with a carboxylic acid group instead of an acetyloxy group.

    2,3-Dichloroaniline: Aniline derivative with two chlorine atoms, used in dye and herbicide production.

Uniqueness

(1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[22

Properties

CAS No.

69651-95-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m1/s1

InChI Key

JUWUWIGZUVEFQB-FOGDFJRCSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@]2(CC[C@H](C2)C1(C)C)C

Canonical SMILES

CC(=O)OC1C(C2CCC1(C2)C)(C)C

boiling_point

225.00 to 226.00 °C. @ 760.00 mm Hg

melting_point

29.00 °C. @ 760.00 mm Hg

Origin of Product

United States

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